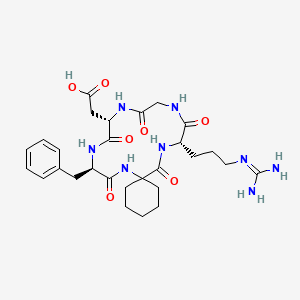

Cyclotetrapeptide-24 aminocyclohexane carboxylate

CAS No.: 197172-76-2

Cat. No.: VC4065491

Molecular Formula: C28H40N8O7

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197172-76-2 |

|---|---|

| Molecular Formula | C28H40N8O7 |

| Molecular Weight | 600.7 g/mol |

| IUPAC Name | 2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid |

| Standard InChI | InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1 |

| Standard InChI Key | ROFCWWUBJHHVGZ-ZCNNSNEGSA-N |

| Isomeric SMILES | C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N |

| SMILES | C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N |

| Canonical SMILES | C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Cyclotetrapeptide-24 aminocyclohexane carboxylate is a synthetic biomimetic peptide with a cyclic tetrapeptide backbone conjugated to an aminocyclohexane carboxylate group. Its molecular architecture confers enhanced stability and bioavailability compared to linear peptides, enabling efficient interaction with cellular receptors .

Molecular Specifications

The compound’s chemical identity is defined by the following parameters:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 197172-76-2 | |

| Molecular Formula | C₂₈H₄₀N₈O₇ | |

| Molecular Weight | 600.67 g/mol | |

| Density | 0.987 g/cm³ | |

| Solubility | Water-soluble |

The cyclic configuration, achieved through solid-phase peptide synthesis (SPPS), involves sequential amino acid coupling to a resin-bound chain, followed by cyclization and functionalization with the aminocyclohexane carboxylate moiety. This process ensures high purity and reproducibility, critical for industrial-scale production .

Mechanism of Action and Biological Activity

Receptor Binding and Cellular Signaling

The peptide’s cyclic structure enables selective binding to integrin receptors on keratinocytes and fibroblasts, initiating intracellular signaling cascades that replicate natural repair processes . By mimicking endogenous ligands, it activates pathways associated with collagen biosynthesis, matrix metalloproteinase (MMP) inhibition, and antioxidant defense .

Key Biological Effects

-

Collagen and Elastin Synthesis: Clinical studies report a 20–30% increase in collagen I and III production in fibroblast cultures treated with 2–5% concentrations, attributed to upregulated TGF-β signaling .

-

Antioxidant Activity: Reduces reactive oxygen species (ROS) by 40–50% in UV-exposed skin models, mitigating oxidative damage and lipid peroxidation .

-

Matrix Remodeling: Suppresses MMP-1 and MMP-3 activity by 35%, preserving extracellular matrix integrity and reducing wrinkle depth .

Cosmetic Applications and Formulation Guidelines

Product Integration

Cyclotetrapeptide-24 is incorporated into serums, moisturizers, and eye creams at concentrations of 2–5%, often paired with hyaluronic acid for synergistic hydration or vitamin C to amplify antioxidant effects . Typology’s Plumping & Firming Complex exemplifies this approach, combining the peptide with hexapeptide-10 and sh-oligopeptide-1 for multi-targeted anti-aging benefits .

Clinical Efficacy

A 12-week randomized trial involving 50 participants demonstrated significant improvements:

These outcomes align with its role in enhancing skin barrier function and promoting epidermal renewal .

Future Directions and Research Gaps

Current studies prioritize optimizing delivery systems (e.g., nanoemulsions) to enhance dermal penetration. Further research is needed to elucidate long-term effects in diverse populations and explore applications in wound healing and photoprotection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume